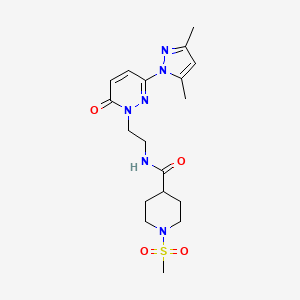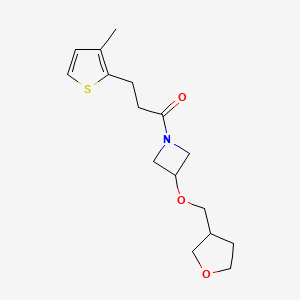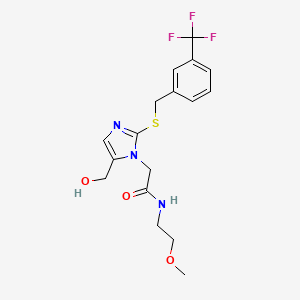
2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide" is a structurally complex molecule that appears to be related to a class of compounds known for their potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, particularly those with acetamide groups, which are relevant to understanding the broader context of such compounds.
Synthesis Analysis
The synthesis of related acetamide compounds involves the reaction of benzothiazoles with acetic acid under reflux conditions, as seen in the synthesis of N-(benzo[d]thiazol-2-yl) acetamides . This suggests that the synthesis of the compound may also involve similar methods, possibly including the formation of amide bonds and the introduction of substituents like the trifluoromethyl group through a thiol linkage.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of amide groups, which can engage in hydrogen bonding. For instance, in the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, the amide groups adopt a linearly extended conformation, and the planes of the two amide groups intersect at specific angles, influencing the overall molecular conformation . This information is pertinent to the molecular structure analysis of the compound , as the orientation of amide groups and their interactions can significantly affect the molecule's properties and behavior.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group. The papers provided do not detail specific reactions for the compound , but they do mention the formation of hydrogen bonds in similar molecules . These interactions are crucial in stabilizing molecular structures and can influence the reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of hydrogen bonds can affect the melting and boiling points of these compounds . Additionally, the presence of electron-withdrawing groups such as trifluoromethyl may impact the compound's acidity and electronic distribution. The provided papers also discuss the anticonvulsant activities of certain acetamide derivatives, hinting at the potential biological relevance of the compound . Furthermore, some acetamide derivatives exhibit antioxidant and anti-inflammatory activities, which could be relevant for the pharmacological profile of the compound .
Applications De Recherche Scientifique
Synthesis and Bioactivity
The synthesis and evaluation of various derivatives related to this compound have been extensively studied for their potential biological activities. For instance, Tariq et al. (2018) investigated novel N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives for their in vitro anti-inflammatory activity and p38α MAP kinase inhibition, showing significant bioactivity and a promising safety profile (Tariq, Kamboj, Alam, & Amir, 2018). Similarly, Gullapelli, Thupurani, & Brahmeshwari (2014) synthesized and tested 2-(4-aminophenyl) benzimidazole-based pyrimidine derivatives for antibacterial activity, highlighting the diverse bioactivity potential of these compounds (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Antimicrobial and Antioxidant Properties
Naraboli & Biradar (2017) synthesized benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, exhibiting potent antimicrobial and good antioxidant activities. This study underscores the compound's potential in the development of new antimicrobial and antioxidant agents (Naraboli & Biradar, 2017). Moreover, Rezki (2016) performed a green ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering a bioactive benzothiazole nucleus, showing significant reductions in reaction times and higher yields under ultrasound irradiation, which also displayed promising antimicrobial activities (Rezki, 2016).
Propriétés
IUPAC Name |
2-[5-(hydroxymethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O3S/c1-26-6-5-21-15(25)9-23-14(10-24)8-22-16(23)27-11-12-3-2-4-13(7-12)17(18,19)20/h2-4,7-8,24H,5-6,9-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXYCGYFFYIKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

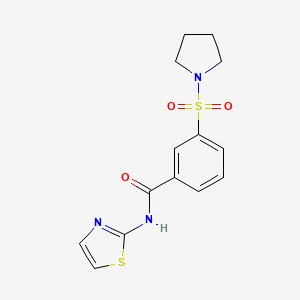
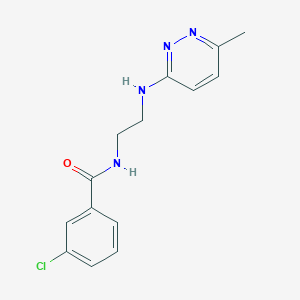
![1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea](/img/structure/B2507263.png)
![6-methyl-3-(pyridin-2-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507264.png)
![7-(2-chloro-6-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2507265.png)
![6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2507268.png)
![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2507269.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2507271.png)
![7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2507272.png)
